molecular formula C16H19N3O3S B4025740 N-[4-(2,5-dioxo-3-thiomorpholin-4-ylpyrrolidin-1-yl)phenyl]acetamide

N-[4-(2,5-dioxo-3-thiomorpholin-4-ylpyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B4025740
M. Wt: 333.4 g/mol
InChI Key: VWGZXQDGBZOXDG-UHFFFAOYSA-N
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Description

N-[4-(2,5-dioxo-3-thiomorpholin-4-ylpyrrolidin-1-yl)phenyl]acetamide is a complex organic compound that features a thiomorpholine ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dioxo-3-thiomorpholin-4-ylpyrrolidin-1-yl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiomorpholine ring, which can be synthesized from cysteamine and vinyl chloride . The pyrrolidine ring can be synthesized through a series of cyclization reactions. The final step involves coupling the thiomorpholine and pyrrolidine rings with a phenylacetamide moiety under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dioxo-3-thiomorpholin-4-ylpyrrolidin-1-yl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions typically involve the use of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-[4-(2,5-dioxo-3-thiomorpholin-4-ylpyrrolidin-1-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(2,5-dioxo-3-thiomorpholin-4-ylpyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The thiomorpholine ring can interact with sulfur-containing enzymes, potentially inhibiting their activity. The pyrrolidine ring can interact with various receptors or enzymes, modulating their function. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,5-dioxo-3-thiomorpholin-4-ylpyrrolidin-1-yl)phenyl]acetamide is unique due to the presence of both a thiomorpholine and a pyrrolidine ring in its structure. This dual-ring system provides a unique set of chemical and biological properties that are not observed in similar compounds. The specific arrangement of functional groups allows for distinct interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(2,5-dioxo-3-thiomorpholin-4-ylpyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-11(20)17-12-2-4-13(5-3-12)19-15(21)10-14(16(19)22)18-6-8-23-9-7-18/h2-5,14H,6-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGZXQDGBZOXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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